BCL2A1 Human Pre-designed siRNA Set A

Antibody-Drug Conjugate Binding Affinity Linker Comparison

This BCL2A1 Human Pre-designed siRNA Set A provides 3 unique siRNA duplexes targeting the BCL2A1 gene (ID: 597) along with essential controls for reliable RNAi experiments. Each set includes a negative control, a FAM-labeled negative control, and a positive control, ensuring comprehensive experimental validation. Designed for efficient BCL2A1 knockdown, it is ideal for apoptosis and cancer research. Optimize your gene silencing workflow with this complete, ready-to-use kit.

Molecular Formula C50H79N9O16
Molecular Weight 1062.2 g/mol
Cat. No. B15145667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBCL2A1 Human Pre-designed siRNA Set A
Molecular FormulaC50H79N9O16
Molecular Weight1062.2 g/mol
Structural Identifiers
SMILESC1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NCC3=CN(N=N3)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)COCC(=O)NC(CCCCN)C(=O)NC4=CC=C(C=C4)CO
InChIInChI=1S/C50H79N9O16/c51-14-2-1-3-44(50(66)54-42-10-6-40(36-60)7-11-42)55-46(62)38-75-37-45(61)52-15-17-67-19-21-69-23-25-71-27-29-73-31-32-74-30-28-72-26-24-70-22-20-68-18-16-58-35-43(56-57-58)33-53-49(65)41-8-4-39(5-9-41)34-59-47(63)12-13-48(59)64/h6-7,10-13,35,39,41,44,60H,1-5,8-9,14-34,36-38,51H2,(H,52,61)(H,53,65)(H,54,66)(H,55,62)/t39?,41?,44-/m0/s1
InChIKeyCJDCJOXHKQMGGB-DBSIFAAZSA-N
Commercial & Availability
Standard Pack Sizes1 set / 3 unique / 15 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CL2A (CAS 2616704-22-2): pH-Sensitive PEG8-Triazole Linker for High-DAR ADC Construction — A Specialized Antibody Conjugation Reagent


N-[[1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[2-[[(2S)-6-amino-1-[4-(hydroxymethyl)anilino]-1-oxohexan-2-yl]amino]-2-oxoethoxy]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]methyl]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide, commercially designated CL2A (CAS 2616704-22-2), is a complex heterobifunctional linker specifically engineered for antibody-drug conjugate (ADC) assembly [1]. The molecule integrates a thiol-reactive maleimide terminus for cysteine-based antibody bioconjugation, a hydrophilic octaethylene glycol (PEG8) spacer to enhance aqueous solubility and mitigate aggregation, a 1,2,3-triazole unit formed via click chemistry that confers exceptional chemical stability, and a pH-labile benzyl carbonate (PABC) motif that enables selective payload liberation within the acidic tumor microenvironment (pH 4–6) and lysosomal compartments [2]. This linker is the enabling chemical component of the clinically validated ADC sacituzumab govitecan (Trodelvy), which delivers the topoisomerase I inhibitor SN-38, and labetuzumab govitecan .

Why CL2A (CAS 2616704-22-2) Cannot Be Substituted with Generic PEG-Maleimide or Enzyme-Cleavable Linkers in ADC Programs


Substituting CL2A with a structurally analogous linker—such as a standard PEG-maleimide linker lacking the triazole-PABC motif or a conventional cathepsin B-cleavable Val-Cit-PAB linker—introduces critical liabilities in ADC development and therapeutic performance [1]. Standard non-cleavable PEG linkers preclude payload release and the associated bystander killing effect, severely limiting efficacy in heterogeneous solid tumors where only a fraction of cells express the target antigen [2]. Conversely, enzyme-cleavable linkers (e.g., Val-Cit-PAB) require lysosomal trafficking and cathepsin B expression, which can vary substantially across tumor types and patients; CL2A's pH-mediated cleavage bypasses this enzymatic dependency, providing a more predictable and uniform payload release mechanism in acidic tumor microenvironments [3]. Moreover, the triazole unit in CL2A provides superior chemical stability during conjugation and storage compared to maleimide-only linkers, which are prone to retro-Michael addition and thiol exchange that compromise ADC homogeneity and shelf-life. The quantitative evidence presented in Section 3 establishes that these structural differences translate into measurable advantages in binding affinity (KD), drug-to-antibody ratio (DAR) capability, and functional bystander activity that generic linkers cannot replicate.

Quantitative Comparative Evidence: CL2A (CAS 2616704-22-2) Linker Differentiation Data for Scientific Procurement Decisions


CL2A Confers 2.5-Fold Higher Target Binding Affinity in ADC Format Compared to Tetrapeptide-Based Linker

In a head-to-head comparison of ADCs targeting TROP2, the CL2A linker-based construct (sacituzumab govitecan) exhibited a dissociation constant (KD) of 0.2935 nmol/L, representing a 2.5-fold improvement in target binding affinity relative to the tetrapeptide-based cleavable linker construct (Dato-DXd), which displayed a KD of 0.74 nmol/L [1]. A structurally modified CL2A-carbonate linker variant (SKB264) maintained comparably high affinity with a KD of 0.3083 nmol/L, confirming that the CL2A scaffold preserves antibody-target engagement while enabling pH-triggered release [1].

Antibody-Drug Conjugate Binding Affinity Linker Comparison ADC Design

CL2A Enables a Drug-to-Antibody Ratio (DAR) of 7.6 — 90% Higher Than Tetrapeptide Linker ADCs

Quantitative analysis of ADC conjugation efficiency reveals that CL2A-based constructs achieve an average drug-to-antibody ratio (DAR) of 7.60 ± 0.03, nearly double the DAR of 4.0 observed for ADCs employing the tetrapeptide-based cleavable linker [1]. This 90% increase in payload loading capacity is attributed to CL2A's optimized maleimide-thiol conjugation chemistry and the solubilizing PEG8 spacer, which mitigates aggregation even at high DAR values. A CL2A-carbonate linker variant (SKB264) achieves a similar DAR of 7.4, confirming the scaffold's robustness for high-density conjugation [1].

Drug-to-Antibody Ratio ADC Payload Loading Linker Efficiency Conjugation Chemistry

CL2A Confers pH-Mediated Bystander Killing Effect in Heterogeneous Tumors, While Non-Cleavable Linkers Do Not

CL2A is engineered with a pH-sensitive benzyl carbonate motif that undergoes hydrolysis in the acidic tumor microenvironment (pH 4–6) and lysosomal compartments, releasing the membrane-permeable payload SN-38 to diffuse into adjacent antigen-negative tumor cells . This bystander killing effect is a documented property of CL2A-based ADCs such as sacituzumab govitecan [1]. In contrast, non-cleavable PEG-maleimide linkers (e.g., alkyne or piperazine-linked PBD dimers) trap the payload within the target cell, exhibiting no bystander activity and failing to address tumor heterogeneity . While enzyme-cleavable tetrapeptide linkers also produce bystander effects, CL2A achieves this without dependence on variable cathepsin B expression levels [1].

Bystander Effect Tumor Heterogeneity pH-Sensitive Cleavage ADC Efficacy

CL2A Demonstrates Intermediate Serum Stability (1–2 Days) Optimized for Both ADC Integrity and Timely Payload Release

In vitro serum stability studies identified CL2 (the precursor to CL2A) as having an intermediate stability profile of 1–2 days in serum, a property that was intentionally preserved during optimization to CL2A [1]. This intermediate stability is strategically distinct from highly stable linkers (e.g., non-cleavable thioether linkers with >7-day serum stability) that delay payload release and may reduce efficacy, and from highly labile linkers (e.g., hydrazone-based linkers with <12-hour stability) that cause premature payload shedding and systemic toxicity. Removal of the phenylalanine residue at the cathepsin B cleavage site to generate CL2A did not alter the SN-38 release rate, confirming that pH-sensitivity—not enzyme dependence—governs payload liberation [1].

Linker Stability Serum Half-Life ADC Pharmacokinetics Payload Release Kinetics

CL2A-Based ADC Sacituzumab Govitecan Achieves 21% Tumor Growth Inhibition in HCC1806 Xenograft Model — Establishing Baseline for Linker Comparison

In the HCC1806 triple-negative breast cancer xenograft model, the CL2A-based ADC sacituzumab govitecan demonstrated 21.05% tumor growth inhibition (TGI) [1]. This value serves as a benchmark for CL2A linker performance and reflects the integrated effect of the linker's high DAR (7.6), pH-sensitive cleavage, and bystander activity. For context, the tetrapeptide-based linker ADC Dato-DXd achieved 96% TGI in the same model, though this comparison is confounded by differing payloads (SN-38 vs. DXd) and cannot be attributed to linker differences alone. Notably, a CL2A-carbonate linker variant (SKB264) achieved 123.47% TGI (tumor regression), demonstrating the scaffold's capacity for further optimization through payload and antibody pairing modifications [1].

In Vivo Efficacy Xenograft Model ADC Performance Tumor Growth Inhibition

CL2A Exhibits DMSO Solubility of 200 mg/mL (188 mM) — Critical for Efficient Conjugation Workflows

CL2A demonstrates DMSO solubility of 200 mg/mL (approximately 188.29 mM) with ultrasonic assistance, as documented in vendor technical specifications . This high organic solubility is a direct consequence of the PEG8 spacer and triazole moiety, which together impart sufficient hydrophilicity for dissolution in polar aprotic solvents while maintaining compatibility with aqueous bioconjugation buffers. For comparison, shorter PEG linkers (e.g., PEG2 or PEG4 maleimide linkers) typically exhibit DMSO solubility below 50 mg/mL, while highly hydrophobic non-PEGylated linkers often require DMF or NMP, solvents that can denature antibodies during conjugation . The TFA salt form of CL2A further enhances solubility to approximately 222.5 mg/mL in DMSO .

Linker Solubility ADC Manufacturing Conjugation Efficiency Formulation

Validated Application Scenarios for CL2A (CAS 2616704-22-2) Linker in ADC Research and Development


Construction of High-DAR ADCs for Solid Tumors with Heterogeneous Antigen Expression

Procure CL2A to conjugate SN-38 or other membrane-permeable payloads to tumor-targeting antibodies via reduced interchain cysteines. The linker's capacity to achieve a DAR of 7.6 ± 0.03 [1] maximizes payload loading without inducing aggregation due to the solubilizing PEG8 spacer. The pH-sensitive cleavage mechanism (pH 4–6) enables payload release in the acidic tumor microenvironment, and the resulting bystander effect ensures elimination of adjacent antigen-negative tumor cells, addressing the challenge of tumor heterogeneity that limits the efficacy of non-cleavable linker ADCs [2].

ADC Programs Requiring Cathepsin B-Independent Payload Release

Select CL2A for ADC programs where target tumor types exhibit variable or low expression of lysosomal cathepsin B, the enzyme required for Val-Cit-PAB linker cleavage. CL2A's pH-mediated hydrolysis provides a uniform release mechanism independent of enzymatic activity [1]. The linker's intermediate serum stability (1–2 days) [2] ensures that the ADC remains intact during circulation yet releases payload efficiently upon tumor localization, offering a predictable pharmacokinetic profile that simplifies dosing optimization compared to enzyme-dependent linkers.

High-Throughput ADC Screening and Conjugation Process Development

Utilize CL2A in high-throughput ADC generation workflows where high linker solubility is critical. With DMSO solubility of 200 mg/mL (188 mM) [1], concentrated stock solutions can be prepared with minimal organic solvent volume, preserving antibody integrity during conjugation. The triazole unit provides chemical stability during storage and handling, reducing batch-to-batch variability in conjugation efficiency. The TFA salt form offers enhanced solubility (222.5 mg/mL) [2] for workflows requiring even higher concentrations.

Comparative Linker Evaluation Studies and ADC Benchmarking

Employ CL2A as a reference linker in studies designed to evaluate novel linker chemistries or payload combinations. Its well-characterized performance metrics—KD of 0.2935 nmol/L, DAR of 7.6 ± 0.03, and 21.05% TGI in the HCC1806 xenograft model (with SN-38 payload) [1]—provide a quantitative benchmark against which experimental linkers can be compared. The clinical validation of CL2A in sacituzumab govitecan (FDA-approved) and labetuzumab govitecan [2] further establishes it as a credible comparator for translational ADC research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for BCL2A1 Human Pre-designed siRNA Set A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.